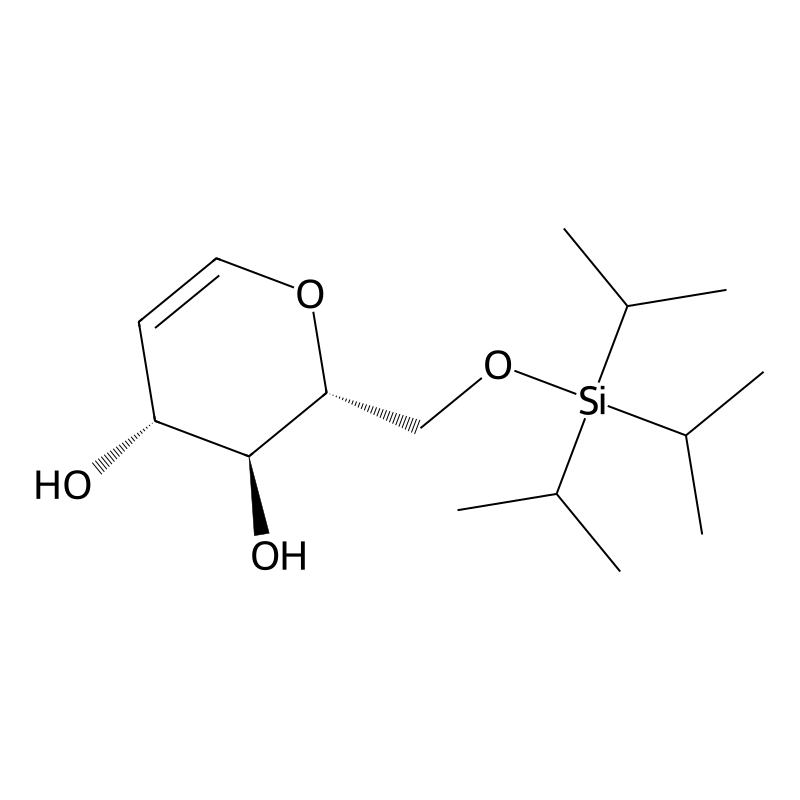6-O-(Triisopropylsilyl)-D-glucal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Synthesis of Carbohydrates:
-O-(Triisopropylsilyl)-D-glucal (also known as 1,5-Anhydro-2-deoxy-6-O-(triisopropylsilyl)-D-arabino-hex-1-enitol) serves as a valuable building block for the synthesis of various complex carbohydrates. Its unique structure, featuring a protected hydroxyl group and an unsaturated double bond, allows for selective modifications and subsequent coupling reactions to create diverse carbohydrate structures. This property makes it particularly useful in the synthesis of:
- Glycosides: 6-O-(Triisopropylsilyl)-D-glucal can be coupled with various aglycones (non-sugar moieties) to form glycosides, which are essential components of many natural products and pharmaceuticals .
- Oligosaccharides: By strategically manipulating the functional groups on 6-O-(Triisopropylsilyl)-D-glucal, researchers can build complex oligosaccharides, which are sugar chains involved in various biological processes .
Enzyme Inhibitor Design:
The specific structure of 6-O-(Triisopropylsilyl)-D-glucal can mimic the natural substrates of certain enzymes. By studying the interaction between this molecule and the enzyme, researchers can gain insights into the enzyme's active site and catalytic mechanism. This information can be used to design specific inhibitors that can modulate the enzyme activity, potentially leading to the development of new therapeutic drugs .
Glycosyltransferase Studies:
Glycosyltransferases are enzymes responsible for attaching sugar units to various molecules. 6-O-(Triisopropylsilyl)-D-glucal, with its reactive functional groups, can act as a substrate or probe for these enzymes. Studying the interaction of this molecule with glycosyltransferases helps researchers understand the enzyme's selectivity and specificity towards different sugar substrates. This knowledge is crucial for developing new methods for glycosylation reactions, which have applications in drug discovery and the synthesis of functional carbohydrates .
Chemical Biology Research:
Due to its unique chemical properties, 6-O-(Triisopropylsilyl)-D-glucal can be used as a tool in various chemical biology studies. Researchers can employ this molecule to:
- Investigate the reactivity of specific functional groups within complex biological systems.
- Label and track carbohydrate molecules within cells for studying their cellular localization and interactions.
- Develop new methods for probing carbohydrate-protein interactions, which are crucial for many biological processes.
6-O-(Triisopropylsilyl)-D-glucal is a derivative of D-glucose, featuring a triisopropylsilyl group at the 6-position. Its molecular formula is C15H30O4Si, with a molecular weight of approximately 302.48 g/mol. This compound is primarily utilized in organic synthesis and biochemistry, serving as a valuable reagent in various
The presence of the triisopropylsilyl group in 6-O-(Triisopropylsilyl)-D-glucal enhances its stability and reactivity in several chemical transformations. Common reactions include:
- Deprotection Reactions: The triisopropylsilyl group can be removed under acidic or fluoride conditions, allowing for further functionalization of the glucose moiety.
- Glycosylation Reactions: This compound can participate in glycosylation reactions, acting as a glycosyl donor to form glycosidic bonds with various acceptors.
- Reduction Reactions: It can undergo reduction to yield corresponding alcohols or other derivatives, depending on the reaction conditions employed .
While specific biological activities of 6-O-(Triisopropylsilyl)-D-glucal are not extensively documented, compounds with similar structures often exhibit significant biological properties. These may include:
- Antimicrobial Activity: Many silylated sugars have shown potential as antimicrobial agents.
- Enzyme Inhibition: Some derivatives can act as inhibitors for glycosidases and other carbohydrate-active enzymes.
- Cellular Uptake: The modifications may enhance cellular uptake compared to unmodified sugars, making them useful in drug delivery systems .
The synthesis of 6-O-(Triisopropylsilyl)-D-glucal typically involves:
- Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are selectively protected using triisopropylsilyl chloride in the presence of a base such as imidazole.
- Formation of the Double Bond: The conversion of the anomeric hydroxyl group into a double bond can be achieved via elimination reactions.
- Purification: The resulting product is purified through chromatography techniques to obtain high purity .
6-O-(Triisopropylsilyl)-D-glucal finds applications in various fields, including:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex carbohydrates and glycosides.
- Biochemical Research: Utilized as a reagent in proteomics and carbohydrate chemistry studies.
- Drug Development: Potential applications in designing new therapeutic agents due to its structural properties .
Interaction studies involving 6-O-(Triisopropylsilyl)-D-glucal often focus on its reactivity with enzymes and other biomolecules. These studies help elucidate:
- Binding Affinities: Understanding how this compound interacts with specific enzymes can inform its potential as an inhibitor or substrate.
- Mechanistic Pathways: Investigating how it participates in biochemical pathways aids in the design of more effective derivatives for therapeutic use .
Several compounds share structural similarities with 6-O-(Triisopropylsilyl)-D-glucal. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,6-Di-O-(triisopropylsilyl)-D-glucal | C24H50O4Si2 | Contains two triisopropylsilyl groups; enhanced stability. |
| 2-O-(Triisopropylsilyl)-D-glucal | C12H26O4Si | Features protection at the 2-position; different reactivity profile. |
| D-Tagatose | C6H12O6 | A ketohexose; differs significantly in structure and properties. |
Uniqueness
The uniqueness of 6-O-(Triisopropylsilyl)-D-glucal lies in its specific substitution pattern and functional group, which allows it to participate effectively in glycosylation reactions while maintaining stability under various conditions. This makes it particularly valuable for synthetic chemists working with carbohydrate derivatives .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant







